molecular formula C16H17N3O3 B2558274 N-(pyridin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide CAS No. 2034621-20-8

N-(pyridin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Cat. No.: B2558274
CAS No.: 2034621-20-8
M. Wt: 299.33
InChI Key: XAEXNAPVOJMBKD-UHFFFAOYSA-N
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Description

N-(pyridin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a pyridine-based small molecule characterized by a nicotinamide backbone substituted with a pyridin-3-yl group at the amide nitrogen and a tetrahydropyran-4-yloxy moiety at the 6-position of the pyridine ring. This structural configuration confers unique physicochemical properties, including moderate lipophilicity (due to the tetrahydropyran group) and hydrogen-bonding capacity (via the amide and pyridine nitrogen atoms).

Properties

IUPAC Name

6-(oxan-4-yloxy)-N-pyridin-3-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-16(19-13-2-1-7-17-11-13)12-3-4-15(18-10-12)22-14-5-8-21-9-6-14/h1-4,7,10-11,14H,5-6,8-9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEXNAPVOJMBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving an aldehyde and an amine.

    Introduction of the Tetrahydropyran Moiety: The tetrahydropyran group is introduced via an etherification reaction, where a hydroxyl group reacts with a tetrahydropyran derivative under acidic conditions.

    Attachment of the Nicotinamide Group: The final step involves the coupling of the pyridine-tetrahydropyran intermediate with nicotinic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or nicotinamide rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like halides, amines, and thiols under various conditions (e.g., basic or acidic media).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(pyridin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide as a promising candidate in cancer therapy. The compound has been investigated for its ability to act as a selective inhibitor of certain proteins involved in tumor growth and proliferation. For instance, it has shown synergistic effects with established chemotherapeutics like temozolomide in glioblastoma models, suggesting a role in enhancing the efficacy of existing treatments .

Inhibition of Polo-like Kinase 1

Polo-like kinase 1 (Plk1) is a critical regulator of cell division and has been implicated in various cancers. Research indicates that compounds similar to this compound can inhibit Plk1 activity, providing a novel approach to target mitotic processes in cancer cells. This mechanism is particularly relevant for developing new anti-cancer therapies targeting Plk1-addicted tumors .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications to the pyridine and tetrahydropyran moieties can significantly influence the compound's potency and selectivity against specific biological targets. Researchers have synthesized various analogs to evaluate their biological activity, leading to insights that could enhance therapeutic efficacy while minimizing side effects .

Clinical Trials

The compound has entered early-phase clinical trials aimed at assessing its safety and efficacy in patients with advanced solid tumors. The trial (NCT04182516) focuses on evaluating the therapeutic potential of combining this compound with other agents to improve treatment outcomes in oncology .

Antiviral Properties

Emerging research suggests that derivatives of this compound may exhibit antiviral properties, particularly against coronaviruses. In vitro studies have demonstrated significant inhibitory effects on viral replication, indicating potential applications in treating viral infections, including those caused by SARS-CoV2 .

Mechanism of Action

The mechanism of action of N-(pyridin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Hypothesized Effects

Compound Name Substituents Hypothesized Impact
Target Compound - Pyridin-3-yl amide
- 6-(tetrahydropyran-4-yloxy)
Enhanced metabolic stability (ether linkage); balanced lipophilicity for membrane permeability
N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide - Thiazol-2-yl amide with 4-chlorophenyl
- 6-hydroxy
Higher polarity (hydroxyl group) may reduce membrane penetration; chlorophenyl enhances antibacterial activity
2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid - 2-Fluoro
- 6-pyrrolidinyl
Fluorine increases electronegativity, potentially improving target binding; pyrrolidinyl enhances solubility
5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide - 5-Methoxy
- 4-Trimethylsilyl
Trimethylsilyl group may sterically hinder enzymatic degradation but reduce aqueous solubility
6-Methylnicotinic acid - 6-Methyl Methyl group increases lipophilicity but may limit steric compatibility with target proteins

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The tetrahydropyran-4-yloxy group in the target compound provides moderate lipophilicity, likely superior to the polar hydroxyl group in N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide but less than the trimethylsilyl group in 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide .
  • Solubility : Pyrrolidinyl and fluorine substituents (e.g., in 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid) may improve aqueous solubility compared to the target compound’s tetrahydropyran group, which has intermediate solubility .

Biological Activity

N-(pyridin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The compound features a pyridine ring and a tetrahydropyran moiety linked through a nicotinamide structure. Its molecular formula is C15H18N4O3C_{15}H_{18}N_{4}O_{3}, with a molar mass of approximately 302.33 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyridine Ring : Starting from a pyridine precursor through cyclization.
  • Introduction of the Tetrahydropyran Ring : Achieved via etherification using tetrahydropyranyl chloride.
  • Coupling with Nicotinamide : Finalized by forming an amide bond using coupling reagents like EDCI and HOBt.

This compound exhibits several biological activities, primarily through interactions with specific molecular targets, including:

  • Inhibition of Enzymes : The compound has been studied for its inhibitory effects on nicotinamide phosphoribosyltransferase (NAMPT), a target in cancer therapy.
  • Antioxidant Properties : It may exhibit antioxidant activity, contributing to its potential anti-inflammatory effects.

Case Studies

  • Anticancer Activity : A study showed that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity (e.g., IC50 = 12.5 µM against breast cancer cells) .
  • Antimicrobial Effects : Research indicated that the compound has moderate antimicrobial properties against several bacterial strains, suggesting its potential use in treating infections .

Data Table: Biological Activity Overview

Activity TypeTarget/PathwayIC50 Value (µM)Reference
NAMPT InhibitionCancer Cell Lines12.5
AntimicrobialVarious Bacterial Strains25.0
AntioxidantReactive Oxygen Species ScavengingN/A

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • In Vitro Studies : Demonstrated significant inhibition of NAMPT, leading to reduced proliferation in cancer cells .
  • In Vivo Studies : Animal models showed reduced tumor growth with no significant side effects, indicating a favorable safety profile .
  • Computational Studies : Molecular docking simulations suggest strong binding affinity to NAMPT, supporting experimental findings .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or LC-MS to minimize side products.
  • Adjust solvent polarity (e.g., DMF for coupling, THF for Mitsunobu) to enhance yields.

Which analytical techniques are critical for characterizing this compound, and how should data discrepancies be resolved?

Q. Basic Characterization

  • NMR Spectroscopy : Confirm regiochemistry (e.g., THP substitution at C6 via 1^1H-NMR coupling constants) and amide bond formation (13^{13}C-NMR carbonyl signals at ~168 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS [M+H]+^+ peak matching theoretical mass).
  • HPLC Purity : Use reverse-phase C18 columns (≥95% purity threshold) with UV detection at 254 nm .

Q. Resolving Data Contradictions :

  • If bioactivity varies across studies, cross-validate assays (e.g., cell-based vs. enzymatic) and standardize buffer conditions (pH, cofactors).
  • Re-examine stereochemistry (e.g., THP configuration) using chiral HPLC or X-ray crystallography if potency discrepancies arise .

How do structural modifications to the pyridine and THP moieties influence target affinity and selectivity?

Q. Advanced SAR Analysis

  • Pyridine Substitution :

    • C3-Pyridinyl : Critical for hydrogen bonding with targets (e.g., ion channels). Removing the NH group reduces binding affinity by ~50% .
    • C6-THP Ether : Bulky substituents enhance metabolic stability but may reduce solubility. Replacing THP with smaller ethers (e.g., cyclopentyl) lowers logP but compromises half-life .
  • Nicotinamide Core :

    • Methylation at the amide nitrogen (e.g., N-Me) improves membrane permeability but may alter target engagement .

Q. Key SAR Table :

Substituent ModificationEffect on IC50 (nM)Selectivity Ratio
THP → Cyclopentyl120 → 4502.5-fold ↓
Pyridin-3-yl → PhenylNo activityN/A
N-Me Amide85 → 901.1-fold ↑

Data derived from TRPV1 antagonist analogs and sodium/calcium exchanger inhibitors .

What pharmacological targets are plausible for this compound, and how can mechanism-of-action studies be designed?

Q. Advanced Target Identification

  • Ion Channels : Structural analogs (e.g., ORM-10962) inhibit sodium/calcium exchangers (NCX), suggesting potential cardiovascular or neuroprotective applications .
  • Enzymes : The nicotinamide core may act as an NAD+^+ precursor, modulating sirtuins or PARPs. Test using NAD+^+-depletion assays in HEK293 cells .

Q. Mechanistic Study Design :

  • Binding Assays : Radiolabeled ligand competition (e.g., 3^3H-ORM-10962) to measure Ki values.
  • Functional Assays : Patch-clamp electrophysiology for ion channel activity .

How can pharmacokinetic challenges (e.g., plasma protein binding) be addressed during optimization?

Q. Advanced PK/PD Strategies

  • Plasma Protein Binding (PPB) : High PPB (>95%) reduces free drug concentration. Introduce polar groups (e.g., -OH at THP C3) to lower logD (target <3) while retaining target affinity .
  • Metabolic Stability : Replace labile THP ethers with fluorinated analogs (e.g., 4-F-THP) to resist CYP3A4 oxidation.

Q. Optimization Workflow :

In Silico Screening : Predict PPB using QSAR models.

Microsomal Assays : Compare t1/2_{1/2} in human liver microsomes.

In Vivo PK : Assess bioavailability in rodent models post-oral dosing.

What non-conventional applications (e.g., imaging probes) could this compound enable?

Advanced Application
The THP group’s stability and polarity make it suitable for PET tracer development. For example:

  • Radiolabeling : Introduce 18^{18}F at the THP oxygen (analogous to THK-5351 precursors) for neuroimaging .
  • Biodistribution Studies : Use SPECT/CT in murine models to evaluate brain penetration and clearance rates.

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